molecular formula C18H28B2O4 B1278415 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene CAS No. 99770-93-1

1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Cat. No.: B1278415
CAS No.: 99770-93-1
M. Wt: 330 g/mol
InChI Key: UOJCDDLTVQJPGH-UHFFFAOYSA-N
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Description

1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: is an organic compound with the molecular formula C18H28B2O4. It is a derivative of benzene, where two boronic ester groups are attached to the benzene ring at the 1 and 4 positions. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Scientific Research Applications

Chemistry: 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It is also used in the preparation of polymers and materials for organic electronics .

Biology and Medicine: In biological research, this compound is used to synthesize biaryl compounds that can serve as potential drug candidates. Its derivatives are explored for their biological activities and potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors. Its role in the synthesis of polymers and materials for electronic applications is particularly significant .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The signal word for this compound is "Warning" .

Future Directions

The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These potential applications indicate promising future directions for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene can be synthesized through the borylation of benzene derivatives. One common method involves the reaction of 1,4-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 1,2-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness: 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is unique due to its symmetrical structure, which allows for efficient cross-coupling reactions. Its stability and reactivity make it a preferred choice for synthesizing biaryl compounds compared to other boronic esters .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-9-11-14(12-10-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJCDDLTVQJPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442257
Record name 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99770-93-1
Record name 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Phenyldiboronic acid, bis(pinacol) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in polymer synthesis?

A: this compound, also known as 1,4-Benzenediboronic acid bis(pinacol) ester, serves as a crucial building block in polymer synthesis through the Suzuki coupling reaction. [, , ] This reaction allows for the creation of carbon-carbon bonds between the boronic ester and halogenated aromatic compounds, leading to the formation of diverse polymers with tailored properties.

Q2: How does 1,4-Benzenediboronic acid bis(pinacol) ester contribute to the development of glucose-responsive hydrogels?

A: This compound acts as a crosslinking agent in the fabrication of glucose-responsive hydrogels. [] It reacts with polymers containing hydroxyl groups, like poly(vinyl alcohol), via transesterification. This crosslinking reaction forms boronic acid-containing hydrogels that can dynamically respond to changes in glucose concentration, influencing their swelling and drug release properties.

Q3: What are the key structural characteristics of this compound?

A3: this compound is characterized by a central benzene ring with two boronic ester groups at the 1 and 4 positions. Each boronic ester group is protected by a pinacol group, enhancing its stability and reactivity.

Q4: Can the structure of this compound be modified to tune the properties of the resulting polymers?

A: Yes, modifications to the structure of this compound can significantly impact the properties of the final polymers. For instance, altering the linker between the boronic ester groups or introducing different substituents on the benzene ring can affect the polymer's solubility, mechanical strength, and responsiveness to external stimuli. [] This structural tunability makes it a versatile building block for developing advanced materials.

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